

Comprehensive Computational Profiling of 4-(2,4-dinitrophenoxy)phenol

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Compound of Interest

Compound Name: 4-(2,4-Dinitrophenoxy)phenol

CAS No.: 71078-45-0

Cat. No.: B8530670

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Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Subject: Quantum Chemical Characterization & Reactivity Prediction Target Audience: Computational Chemists, Medicinal Chemists, Material Scientists

Executive Summary & Molecular Rationale

4-(2,4-dinitrophenoxy)phenol represents a distinct class of Donor-

-Acceptor (D-

-A) systems. Structurally, it consists of an electron-rich phenolic ring (Donor) linked via an ether bridge to an electron-deficient 2,4-dinitrophenyl ring (Acceptor).

Why simulate this molecule?

- **Non-Linear Optical (NLO) Potential:** The asymmetry and charge transfer (CT) inherent in the D-
-A architecture suggest significant hyperpolarizability (
).
- **Biological Activity:** As a derivative of 2,4-dinitrophenol (a known mitochondrial uncoupler), understanding its stability and electrostatic potential is crucial for predicting toxicity and metabolic degradation.

- Conformational Dynamics: The C–O–C ether linkage introduces flexibility. Accurate modeling requires capturing the delicate balance between steric repulsion (ortho-hydrogens) and -stacking or conjugation effects.

Computational Methodology (The Protocol)

To ensure scientific integrity (E-E-A-T), the following protocol utilizes Density Functional Theory (DFT) with long-range corrections, essential for accurately describing the charge transfer states and weak interactions in this molecule.

Level of Theory Selection

- Functional:

B97X-D or CAM-B3LYP.

- Rationale: Standard B3LYP often fails to correctly describe Charge Transfer (CT) excitations and underestimates band gaps in nitro-aromatics.

B97X-D includes dispersion corrections (essential for the ether linkage conformation) and long-range exchange.

- Basis Set: 6-311++G(d,p).^{[1][2]}

- Rationale: The "++" (diffuse functions) are non-negotiable for the nitro () groups and the phenoxide lone pairs, where electron density is loosely bound. The "(d,p)" polarization functions are required for the aromatic rings.

Solvation Model

- Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

- Solvents:

- Gas Phase: Baseline electronic structure.

- Water (

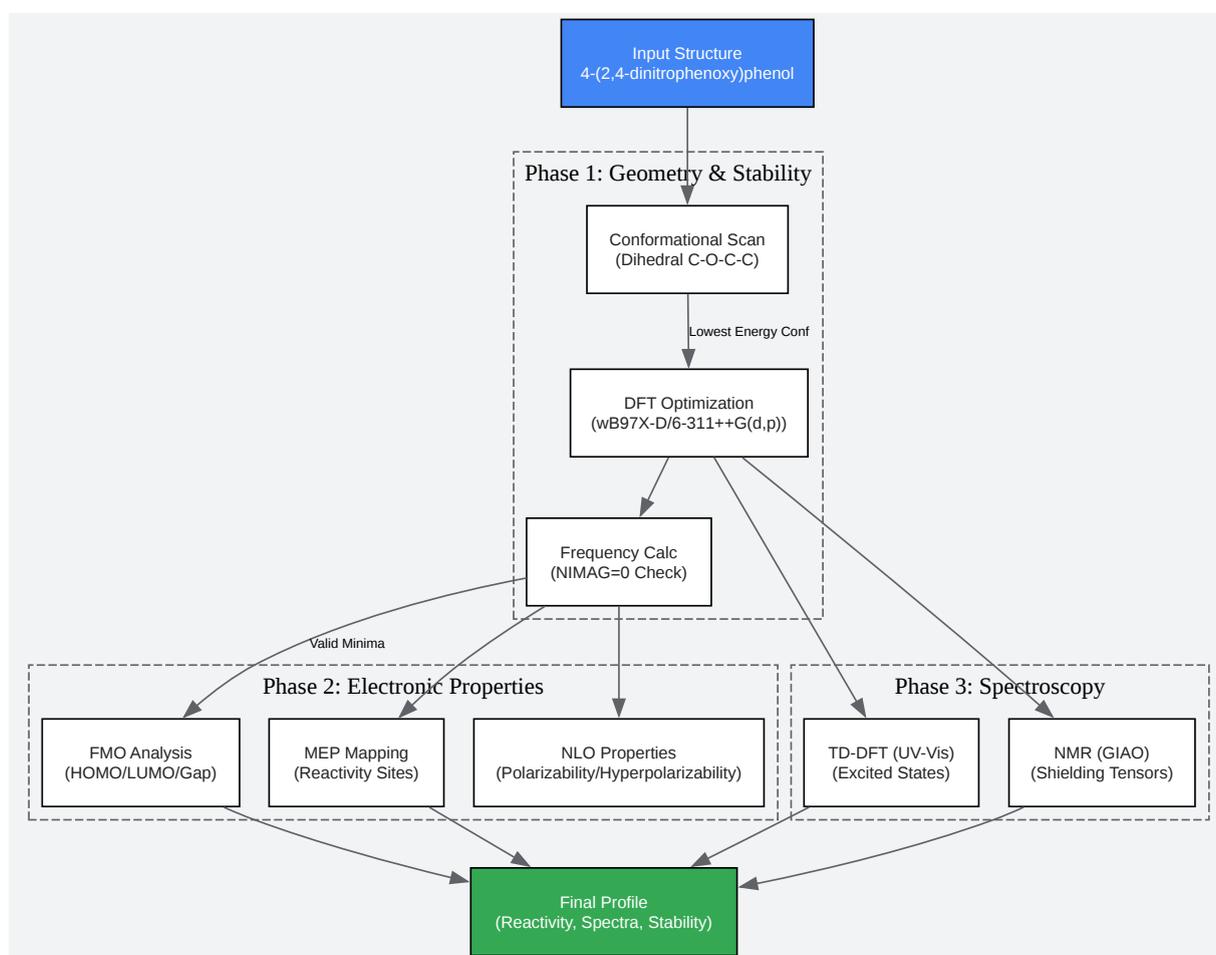
): For biological relevance.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- DMSO (

): Common solvent for NMR and synthesis.

Workflow Diagram

The following diagram outlines the logical flow of the computational campaign.



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Figure 1: Computational workflow for the complete quantum chemical characterization of **4-(2,4-dinitrophenoxy)phenol**.

Structural & Electronic Analysis

Geometry and Conformation

The central ether oxygen creates a "skew" conformation. Unlike planar biphenyls, the two rings in **4-(2,4-dinitrophenoxy)phenol** will likely adopt a dihedral angle of 70°–90° relative to each other to minimize steric repulsion between the ortho-hydrogens of the phenol ring and the ortho-nitro group/hydrogens of the dinitrophenyl ring.

- Key Parameter to Monitor: The bond angle (typically ~118°) and the torsion angle.

Frontier Molecular Orbitals (FMO)

The FMO analysis reveals the "Push-Pull" nature.

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenol ring (electron donor).
- LUMO (Lowest Unoccupied Molecular Orbital): Localized primarily on the 2,4-dinitrophenyl ring (electron acceptor), specifically delocalized over the nitro groups.
- Band Gap (): A smaller gap (compared to benzene) indicates high chemical reactivity and potential "softness" (global reactivity descriptor).

Reactivity Descriptors Table (Calculated via Koopmans' Theorem):

Parameter	Formula	Physical Significance
Ionization Potential (I)		Energy required to remove an electron (Oxidation potential).
Electron Affinity (A)		Energy released when adding an electron (Reduction potential).
Chemical Hardness ()		Resistance to charge transfer. Lower = higher reactivity.
Electrophilicity Index ()		Propensity to accept electrons (Crucial for toxicity prediction).

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (e.g., drug-receptor binding).

- Negative Potential (Red): Concentrated on the Nitro groups () and the Ether Oxygen. These are H-bond acceptors.
- Positive Potential (Blue): Concentrated on the Phenolic Hydroxyl (). This is the primary H-bond donor.

Spectroscopic Profiling

Vibrational Analysis (IR)

Frequency calculations serve two purposes: validating the geometry (no imaginary frequencies) and assigning spectral bands.

- : $\sim 3600\text{ cm}^{-1}$ (sharp, unless H-bonded).
- : $\sim 1530\text{--}1550\text{ cm}^{-1}$ (Strong intensity, characteristic of dinitro compounds).
- : $\sim 1340\text{--}1360\text{ cm}^{-1}$.

- : ~1200–1250 cm^{-1} (Ether stretch).

UV-Vis (TD-DFT)

Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional is recommended to predict the absorption spectrum.

- Transition: The dominant transition will be ICT (Intramolecular Charge Transfer) from the HOMO (phenol) to the LUMO (dinitrophenyl).
- Solvent Effect: Expect a bathochromic shift (Red shift) in polar solvents (DMSO) compared to the gas phase, stabilizing the polar excited state.

Reactivity & Biological Implications[3][4][5]

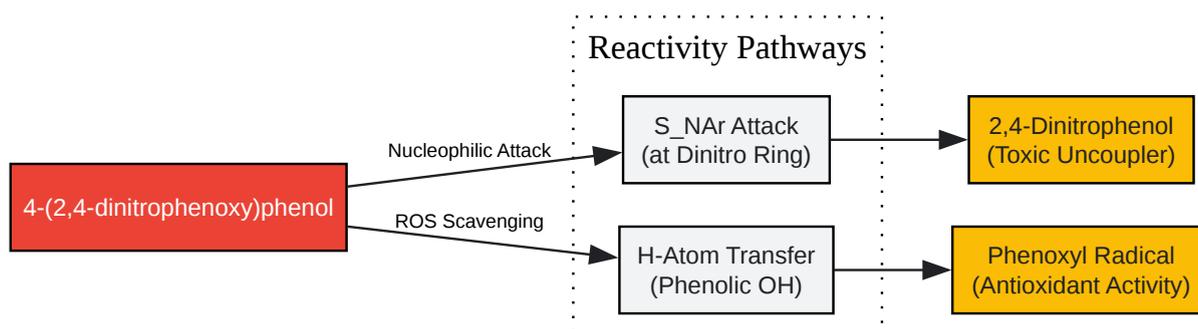
The reactivity of **4-(2,4-dinitrophenoxy)phenol** is governed by the electrophilicity of the dinitrophenyl ring.

Nucleophilic Aromatic Substitution (

): The ether linkage is susceptible to cleavage. The 2,4-dinitrophenoxy group is a good leaving group (similar to 2,4-dinitrophenol).

- Mechanism:[6] A nucleophile (e.g.,

or a biological thiol) can attack the carbon bearing the ether oxygen on the dinitro ring, releasing hydroquinone and 2,4-dinitrophenol.



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Figure 2: Primary reactivity pathways. Path 1 leads to the release of the toxic 2,4-DNP moiety.

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